

An In-depth Technical Guide to 4-(2-Aminoethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Aminoethyl)pyridine

Cat. No.: B079904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(2-Aminoethyl)pyridine**, a versatile heterocyclic building block with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it outlines key synthetic methodologies and explores its role as a structural scaffold in drug discovery and a ligand in coordination chemistry.

Chemical and Physical Properties

4-(2-Aminoethyl)pyridine, also known as 2-(4-pyridyl)ethylamine, is a primary amine and a pyridine derivative with the CAS number 13258-63-4.^{[1][2][3][4]} Its bifunctional nature, containing both a nucleophilic amino group and a basic pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **4-(2-Aminoethyl)pyridine**

Property	Value	Reference
CAS Number	13258-63-4	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₁₀ N ₂	[1] [2] [3]
Molecular Weight	122.17 g/mol	[1] [2]
Appearance	Colorless to light yellow/orange clear liquid	[5]
Boiling Point	104 °C at 9 mmHg	
Melting Point	115-116 °C	[1]
Density	1.0238 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.5380	
pKa	9.07 ± 0.10 (Predicted)	[1]
Solubility	75 g/L in water at 25 °C	

Spectroscopic Data

The structural elucidation of **4-(2-Aminoethyl)pyridine** and its derivatives relies on standard spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for confirming the identity and purity of the compound. While specific peak assignments can vary slightly based on the solvent and experimental conditions, the characteristic signals of the pyridyl and ethylamine protons are readily identifiable.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **4-(2-Aminoethyl)pyridine** will exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-(2-Aminoethyl)pyridine** typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the cleavage of the ethylamine side chain.

Safety and Handling

4-(2-Aminoethyl)pyridine is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information for **4-(2-Aminoethyl)pyridine**

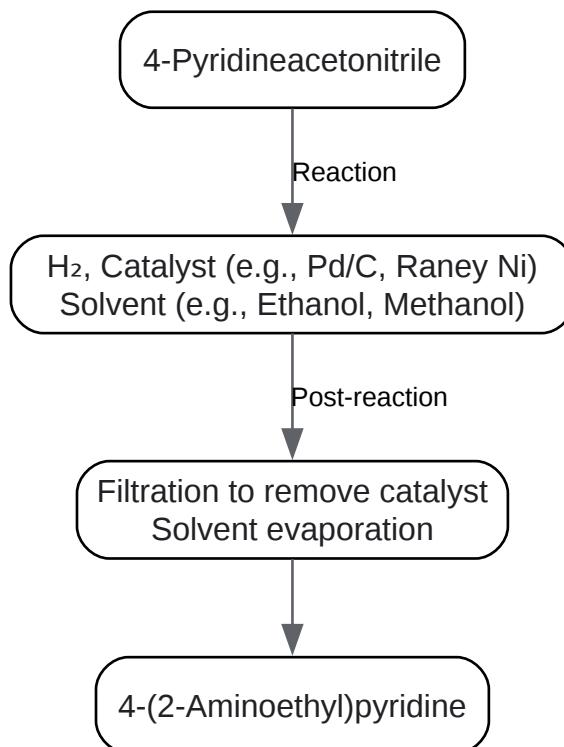
Hazard Class	Hazard Statement
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation	H318: Causes serious eye damage.
Specific target organ toxicity — single exposure	H335: May cause respiratory irritation.

Pictograms:

Corrosion, Health Hazard

Precautionary Statements:

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.[\[2\]](#) Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.


Synthesis and Experimental Protocols

Several synthetic routes to **4-(2-Aminoethyl)pyridine** have been established, starting from readily available pyridine precursors. The choice of method often depends on the desired scale and available starting materials.

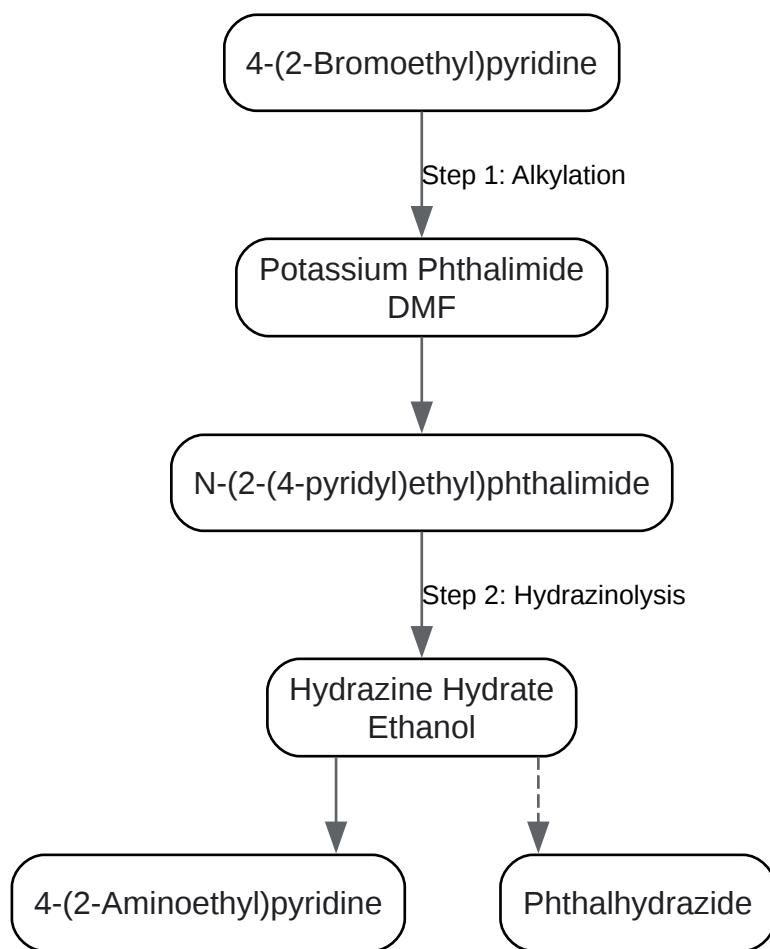
4.1. Reduction of 4-(2-Nitroethyl)pyridine or 4-Pyridineacetonitrile

A common and direct approach involves the reduction of a nitrogen-containing functional group on a pre-existing ethyl-substituted pyridine core.

- Catalytic Hydrogenation of 4-Pyridineacetonitrile: This method employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere to reduce the nitrile group to a primary amine.

[Click to download full resolution via product page](#)

Caption: Catalytic Hydrogenation Workflow.


Experimental Protocol (General):

- Dissolve 4-pyridineacetonitrile in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
- Add a catalytic amount of the chosen catalyst (e.g., 10% Pd/C).
- Pressurize the vessel with hydrogen gas to the desired pressure.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

- Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the product by distillation or chromatography as needed.

4.2. Gabriel Synthesis from 4-(2-Bromoethyl)pyridine

The Gabriel synthesis provides a clean route to the primary amine, minimizing the over-alkylation often seen with ammonia.

[Click to download full resolution via product page](#)

Caption: Gabriel Synthesis Pathway.

Experimental Protocol (General):

- Dissolve 4-(2-bromoethyl)pyridine and potassium phthalimide in a polar aprotic solvent such as DMF.
- Heat the reaction mixture to facilitate the nucleophilic substitution.
- After the reaction is complete, cool the mixture and remove the solvent.
- Treat the resulting N-(2-(4-pyridyl)ethyl)phthalimide with hydrazine hydrate in a protic solvent like ethanol.
- Reflux the mixture to cleave the phthalimide group, precipitating phthalhydrazide.
- Filter off the byproduct and isolate the desired **4-(2-aminoethyl)pyridine** from the filtrate, followed by purification.

Applications in Research and Drug Development

The pyridine moiety is a common scaffold in a vast number of biologically active molecules and FDA-approved drugs.[6] Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it a valuable component for ligand-receptor binding. **4-(2-Aminoethyl)pyridine** serves as a key building block for introducing this important pharmacophore.

5.1. Medicinal Chemistry

Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7] While specific drugs containing the **4-(2-aminoethyl)pyridine** core are not prominently documented in publicly available literature, the structural motif is of significant interest. For instance, derivatives of the related 2-aminopyridine have been investigated as potential inhibitors of enzymes like the epidermal growth factor receptor (EGFR), a target in cancer therapy.

5.2. Coordination Chemistry and Materials Science

The pyridine nitrogen and the ethylamine group of **4-(2-aminoethyl)pyridine** can act as ligands, coordinating with metal ions to form coordination polymers. These materials are being

explored for applications in catalysis and magnetism. Additionally, it has been used as a surface modifier in the creation of stable 2D Ruddlesden-Popper perovskite films for solar cells.

Conclusion

4-(2-Aminoethyl)pyridine is a fundamental building block with a well-established chemical profile and diverse applications. Its synthesis is achievable through several reliable methods, and its utility in medicinal chemistry and materials science continues to be an active area of research. This guide provides a foundational understanding of its properties and applications for professionals in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-(2-Aminoethyl)pyridine [webbook.nist.gov]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Aminoethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079904#4-2-aminoethyl-pyridine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com